molecular formula C21H24N2O6 B6358826 Boc-L-Phe-OBzl(4-NO2) CAS No. 72169-50-7

Boc-L-Phe-OBzl(4-NO2)

Cat. No.: B6358826
CAS No.: 72169-50-7
M. Wt: 400.4 g/mol
InChI Key: DICRZNRSUBKLHO-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Phe-OBzl(4-NO2) typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by esterification with benzyl alcohol and nitration at the para position of the benzyl group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of Boc-L-Phe-OBzl(4-NO2) follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Scientific Research Applications

Boc-L-Phe-OBzl(4-NO2) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-L-Phe-OBzl(4-NO2) primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The nitro group can be reduced or substituted to introduce additional functional groups, enabling the synthesis of diverse peptide analogues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-Phe-OBzl(4-NO2) is unique due to the presence of the nitro group, which allows for additional chemical modifications and functionalization. This makes it a versatile building block in peptide synthesis and drug development .

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-21(2,3)29-20(25)22-18(13-15-7-5-4-6-8-15)19(24)28-14-16-9-11-17(12-10-16)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICRZNRSUBKLHO-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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